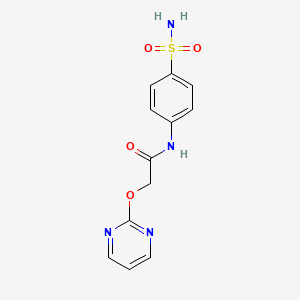

![molecular formula C16H15FN2 B2760790 2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole CAS No. 537701-09-0](/img/structure/B2760790.png)

2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole” is a derivative of benzimidazole . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Molecular Structure Analysis

Benzimidazole derivatives, including “this compound”, have a unique molecular structure that allows them to interact easily with the biopolymers of the living system . The benzimidazole core is planar, which is a key feature in its molecular structure .Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have shown significant promise in anticancer research, demonstrating potent and selective antitumor properties both in vitro and in vivo. Modifications to the benzimidazole nucleus, such as the introduction of fluorine atoms or amino acid conjugation, have been used to enhance the antitumor efficacy and address bioavailability issues, making some derivatives suitable for clinical evaluation (Hutchinson et al., 2002), (Bradshaw et al., 2002).

Antimicrobial Activity

Several studies have synthesized benzimidazole derivatives to target microbial infections, including resistant strains of bacteria. These derivatives have displayed significant antibacterial potency and selectivity, with some showing narrow spectrum activity specific to certain species like Helicobacter pylori. Such compounds could potentially offer new treatments for infections resistant to conventional antibiotics (Kühler et al., 2002), (Ansari & Lal, 2009).

Antituberculosis

Novel benzimidazoles have been synthesized and tested for their effectiveness against Mycobacterium tuberculosis, including strains resistant to isoniazid. Some derivatives demonstrated good activity, highlighting the potential of benzimidazole scaffolds for developing new antituberculosis agents (Yoon et al., 2013).

Antifilarial Agents

Compounds from the benzimidazole class have been found to possess significant in vivo antifilarial activity against various filarial worms, indicating their potential as new treatments for filarial infections. This includes activity against adult worms of Brugia pahangi, Litomosoides carinii, and Acanthocheilonema viteae in experimentally infected hosts, suggesting a promising avenue for the development of novel antifilarial therapies (Ram et al., 1992).

Future Directions

Benzimidazole derivatives have been of wide interest because of their diverse biological and clinical applications . Future research could focus on the synthesis, characterization, and biological activity screening of “2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole” and other benzimidazole derivatives.

Mechanism of Action

Target of Action

Benzimidazole derivatives have been recognized as key functional proteins in bacterial cell division, making them potential targets for the development of novel antibacterial agents .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes that can inhibit bacterial cell division .

Biochemical Pathways

Benzimidazole derivatives are known to interfere with bacterial cell division, which suggests they may affect pathways related to cell growth and proliferation .

Result of Action

Given the known effects of benzimidazole derivatives on bacterial cell division, it can be inferred that this compound may have a similar impact, potentially inhibiting bacterial growth .

Biochemical Analysis

Biochemical Properties

Cellular Effects

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic activities

Molecular Mechanism

The molecular mechanism of 2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole is not yet fully understood. Benzimidazole derivatives have been found to exhibit cytotoxicity against various cell lines, suggesting that they may interact with cellular biomolecules and influence gene expression .

properties

IUPAC Name |

2-ethyl-1-[(4-fluorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2/c1-2-16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBOKBUCCKJFKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

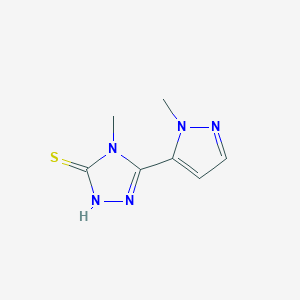

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2760708.png)

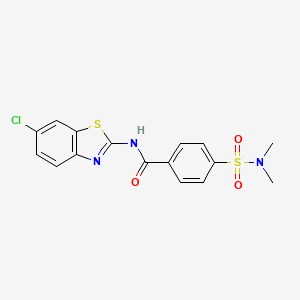

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2760714.png)

![N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2760716.png)

![2-Amino-4-(2-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2760717.png)

![(4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone oxalate](/img/structure/B2760720.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B2760722.png)

![(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2760723.png)

![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760724.png)

![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2760726.png)

![3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2760727.png)

![N-(2,4-dimethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2760730.png)